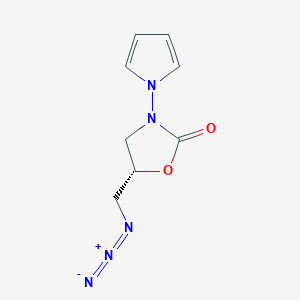

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

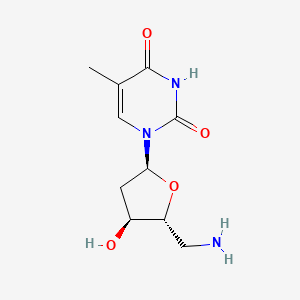

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンは、ピロール環とオキサゾリジン-2-オン環の両方を特徴とするヘテロ環式化合物です。

合成方法

合成経路と反応条件

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンの合成は、さまざまな方法で達成できます。 一般的な方法の1つは、ヘキサフルオロイソプロパノール媒体中で、高原子価ヨウ素化合物を使用してN-アリルカルバメートを分子内環化することです 。 別の方法には、室温で水素化ナトリウムの作用により、3-(2-ヒドロキシエチル)-1-スルホニルウラシルを再環化する方法が含まれます .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。一般に、オキサゾリジン-2-オン誘導体の合成には、工業用途にスケールアップできる類似の方法が用いられます。これらの方法は、多くの場合、収率と純度を高めるために反応条件の最適化が必要です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of oxazolidinone derivatives, in general, involves similar methodologies that can be scaled up for industrial applications. These methods often require optimization of reaction conditions to ensure high yields and purity.

化学反応の分析

反応の種類

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬によって促進できます。

還元: 水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: 特にアミノメチル基で、求核置換反応が起こることがあります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基性条件下でのアミンやチオールなどの求核剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するオキソ誘導体を生成する可能性があり、還元はアミン誘導体の形成につながる可能性があります。

科学研究への応用

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 特にモノアミンオキシダーゼA(MAO-A)の酵素阻害剤としての可能性が調査されています.

医学: 他のオキサゾリジン-2-オン誘導体と同様に、抗菌作用が検討されています.

産業: 新しい材料や医薬品の開発における潜在的な用途。

科学的研究の応用

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase A (MAO-A).

Medicine: Explored for its antibacterial properties, similar to other oxazolidinone derivatives.

Industry: Potential applications in the development of new materials and pharmaceuticals.

作用機序

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、MAO-A阻害剤として、酵素の活性部位に結合し、モノアミンの分解を防ぎます 。この阻害は、神経伝達物質のレベルを上昇させる可能性があり、治療効果がある可能性があります。

類似の化合物との比較

類似の化合物

リネゾリド: 臨床で使用されているオキサゾリジン-2-オン系抗生物質。

テジゾリド: 抵抗性菌に対する活性を強化した別のオキサゾリジン-2-オン。

コンテゾリド: 臨床試験中の新しいオキサゾリジン-2-オン誘導体.

独自性

5-アミノメチル-3-ピロール-1-イル-オキサゾリジン-2-オンは、ピロール環とオキサゾリジン-2-オン環の両方を組み合わせた、特定の構造的特徴によりユニークです。この組み合わせは、他のオキサゾリジン-2-オン誘導体と比較して、独特の生物活性と化学反応性を付与する可能性があります。

類似化合物との比較

Similar Compounds

Linezolid: An oxazolidinone antibiotic used clinically.

Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.

Contezolid: A newer oxazolidinone derivative under clinical investigation.

Uniqueness

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its specific structural features, combining both pyrrole and oxazolidinone rings. This combination may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

特性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

(5S)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m0/s1 |

InChIキー |

OZSRSVNLPCHFKO-ZETCQYMHSA-N |

異性体SMILES |

C1[C@@H](OC(=O)N1N2C=CC=C2)CN |

正規SMILES |

C1C(OC(=O)N1N2C=CC=C2)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)

![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)

![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)

![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)